Octahydrocyclopenta[b]pyrrole hydrochloride
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Overview
Description
Octahydrocyclopenta[b]pyrrole hydrochloride is an organic compound with the molecular formula C7H14ClN. It is also known as 3-azabicyclo[3.3.0]octane hydrochloride. This compound is characterized by its bicyclic structure, which includes a five-membered ring fused to a nitrogen-containing ring. It is commonly used as an intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing octahydrocyclopenta[b]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. This process typically uses a metal catalyst such as Raney nickel or nickel on a support like SiO2. The reaction is carried out under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods
Industrial production of octahydrocyclopenta[b]pyrrole hydrochloride often involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide. This method requires the use of expensive reducing agents like lithium aluminum hydride (LiAlH4) or borane, which generate significant amounts of inorganic salts as waste .
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[b]pyrrole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or amides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products Formed
Oxidation: Imides and amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydrocyclopenta[b]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, including antidiabetic and antiviral drugs.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which is a promising target for antiplatelet therapy to prevent thrombotic cardiovascular events . The compound’s bicyclic structure allows it to fit into the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: Similar in structure but differs in the position of the nitrogen atom.
Gliclazide impurity B: A related compound used as an impurity standard in pharmaceutical analysis.
Telaprevir: An antiviral drug that includes a similar bicyclic core structure.
Uniqueness
Octahydrocyclopenta[b]pyrrole hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active compounds makes it particularly valuable in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAJNJOXKMQYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137857-51-1 |
Source
|
Record name | octahydrocyclopenta[b]pyrrole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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